molecular formula C12H18F3NO3 B1391808 Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate CAS No. 884512-51-0

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

Cat. No. B1391808
M. Wt: 281.27 g/mol
InChI Key: WUIDPMIFPWKNKG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 884512-51-0 . It has a molecular weight of 281.28 . The compound is a colorless liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a colorless liquid at room temperature . It has a molecular weight of 281.28 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Synthesis and Intermediate Use in Drug Development

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is a key component in drugs like crizotinib (D. Kong et al., 2016). Additionally, it serves as a precursor in the synthesis of Vandetanib, an anti-cancer drug, through a multi-step process including acylation, sulfonation, and substitution (Min Wang et al., 2015).

Role in Structural Analysis and Crystallography

This compound is also relevant in structural and crystallographic studies. X-ray crystallography has revealed the structural details of similar tert-butyl piperidine-1-carboxylate derivatives, providing insights into their molecular packing and intermolecular interactions (C. Didierjean et al., 2004).

Application in Organic Chemistry and Synthesis

In organic chemistry, derivatives of tert-butyl piperidine-1-carboxylate are synthesized for various applications. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is synthesized as a key intermediate for specific pharmaceuticals (Min Wang et al., 2015). Additionally, the stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles highlights the versatility of tert-butyl piperidine-1-carboxylate compounds in creating complex molecular structures (A. I. Moskalenko & V. Boev, 2014).

Contribution to Development of Small Molecule Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a similar compound, is an intermediate in the synthesis of small molecule anticancer drugs, demonstrating the role of these compounds in medicinal chemistry (Binliang Zhang et al., 2018).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H303 and H320, suggesting potential harm if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding eye contact and ingestion .

Future Directions

The future directions for the use of this compound are not specified in the sources I found. Its utility would likely depend on the specific context of its application, such as in the synthesis of other compounds or in biological research .

properties

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIDPMIFPWKNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678047
Record name tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate

CAS RN

884512-51-0
Record name tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (424 mg, 1.65 mmol) and CsF (ca 10 mg) were combined in a vial under N2. Dry THF (3 mL) was added, followed by Me3SiCF3 (256 μL; 1.05 equiv). After stirring for 3 h, 4N aq HCl (4 mL) was added to the vial and the mixture was stirred for 1 h. The mixture was extracted with diethyl ether (2×15 mL). The combined organic layers were washed with brine (8 mL), dried over Na2SO4, and concentrated to afford tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (173 mg. 37%)
Quantity
424 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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Quantity
256 μL
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Reaction Step Four
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Quantity
4 mL
Type
reactant
Reaction Step Five
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3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Kornii, O Shablykin, T Tarasiuk… - The Journal of …, 2022 - ACS Publications
The previously unknown difluoromethyl diazirines and the previously neglected trifluoromethyl-aliphatic diazirines were synthesized and characterized. Model photolabeling …
Number of citations: 2 pubs.acs.org

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